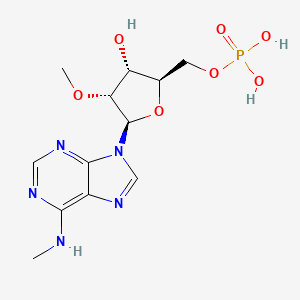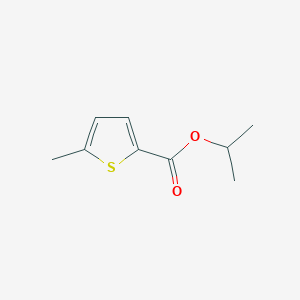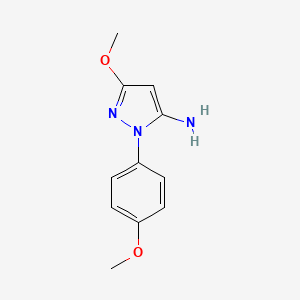
2'-O-Methyl-N6-methyladenosine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,2’-Dimethyladenosine 5’-Monophosphate is a modified nucleotide with the molecular formula C12H18N5O7P and a molecular weight of 375.27 g/mol . This compound is a derivative of adenosine monophosphate, where methyl groups are attached to the 6th and 2’ positions of the adenosine moiety. It is often used in biochemical research due to its unique structural properties and biological activities.
Preparation Methods
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature and pH conditions to ensure selective methylation at the desired positions.
Industrial production methods may involve more scalable processes, including the use of automated synthesizers and high-throughput purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
6,2’-Dimethyladenosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,2’-Dimethyladenosine 5’-Monophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation . The methyl groups at the 6th and 2’ positions play a crucial role in modulating the interactions between RNA and various proteins, including RNA-binding proteins and enzymes involved in RNA processing . This modification can affect the overall gene expression profile and cellular functions.
Comparison with Similar Compounds
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to its specific methylation pattern, which distinguishes it from other similar compounds such as:
N6-Methyladenosine 5’-Monophosphate: This compound has a methyl group at the 6th position but lacks the 2’ methylation.
N6,N6-Dimethyladenosine 5’-Monophosphate: This compound has two methyl groups at the 6th position but no methylation at the 2’ position.
The unique methylation pattern of 6,2’-Dimethyladenosine 5’-Monophosphate provides distinct biochemical properties and biological activities, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H18N5O7P |
|---|---|
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RCPFPDICXYXAPF-WOUKDFQISA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)





![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)



![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
